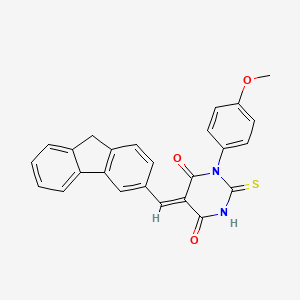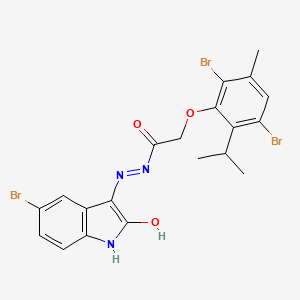![molecular formula C19H17NO6 B5144043 methyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5144043.png)
methyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxypropoxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxypropoxy]benzoate, also known as MDHB, is a chemical compound that has been widely studied for its potential applications in various fields. This compound is a derivative of benzoic acid and has a complex molecular structure that makes it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of methyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxypropoxy]benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
methyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxypropoxy]benzoate has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of inflammatory mediators such as prostaglandins and leukotrienes, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. This compound has also been shown to have a protective effect on the liver and to improve glucose metabolism in diabetic rats.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxypropoxy]benzoate in lab experiments is its wide range of biological activities, which make it a promising candidate for use in various fields of research. However, one of the limitations of using methyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxypropoxy]benzoate is its complex molecular structure, which can make it difficult to synthesize and purify.
Orientations Futures
There are several future directions for research on methyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxypropoxy]benzoate, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the evaluation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to assess the safety and toxicity of this compound in humans.
Méthodes De Synthèse
The synthesis of methyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxypropoxy]benzoate involves several steps, including the reaction of benzoic acid with potassium hydroxide to form potassium benzoate, followed by the reaction of potassium benzoate with ethylene oxide to form 2-(2-hydroxyethoxy)benzoic acid. This intermediate is then reacted with phthalic anhydride to form 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxypropoxy]benzoic acid, which is then esterified with methanol to form methyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxypropoxy]benzoate.
Applications De Recherche Scientifique
Methyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxypropoxy]benzoate has been studied extensively for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Propriétés
IUPAC Name |
methyl 4-[3-(1,3-dioxoisoindol-2-yl)-2-hydroxypropoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-25-19(24)12-6-8-14(9-7-12)26-11-13(21)10-20-17(22)15-4-2-3-5-16(15)18(20)23/h2-9,13,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSXFVBZEVTIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(CN2C(=O)C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxypropoxy]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-[2-(2,7-dimethoxy-9H-fluoren-9-ylidene)hydrazino]-2-thiophenecarboxylate](/img/structure/B5143962.png)

![1-(4-methoxyphenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143988.png)
![1-(benzyloxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5143996.png)
![3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5144003.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5144008.png)
![N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5144015.png)

![2-[(5-chloro-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B5144038.png)

![2-chloro-4-{[4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5144053.png)
![(4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5144059.png)
